Comparative Dihydrofolate Reductase (DHFR) Inhibition Potency
Deoxyaminopteroic acid (DAMPA) exhibits a dramatic, quantifiable reduction in its ability to inhibit dihydrofolate reductase (DHFR), the primary molecular target of methotrexate (MTX). This functional divergence is a cornerstone of its differential role [1]. DAMPA acts as a potent inhibitor with an IC50 of 1 nM . In contrast, the major hepatic metabolite 7-hydroxymethotrexate (7-OH MTX) demonstrates a DHFR affinity that is markedly lower, reported as >100-fold less than that of the parent drug MTX [2].
| Evidence Dimension | DHFR enzyme inhibition (IC50 or relative potency) |
|---|---|
| Target Compound Data | IC50 = 1 nM (reported as potent inhibitor) |
| Comparator Or Baseline | 7-Hydroxy Methotrexate (7-OH MTX): >100-fold less potent than Methotrexate |
| Quantified Difference | The DHFR affinity of 7-OH MTX is >100-fold lower than MTX, while DAMPA's activity is 1 nM IC50. |
| Conditions | Cell-free enzyme inhibition assays (purified DHFR) and relative potency assessments. |
Why This Matters
The magnitude of difference in DHFR inhibition mandates the use of a specific DAMPA reference standard for accurate quantification in assays where methotrexate and its multiple metabolites are co-present.
- [1] Mei, S., et al. (2020). Simultaneous Determination of Urine Methotrexate, 7-Hydroxy Methotrexate, Deoxyaminopteroic Acid, and 7-Hydroxy Deoxyaminopteroic Acid by UHPLC-MS/MS in Patients Receiving High-dose Methotrexate Therapy. Analytical Sciences, 36(12), 1479-1483. View Source
- [2] PeptideDB. (n.d.). 7-Hydroxymethotrexate (7-OHMTX) Product Datasheet. View Source
